Naproxen isocyanate
CAS No.: 125836-70-6
Cat. No.: VC21181791
Molecular Formula: C14H13NO2
Molecular Weight: 227.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 125836-70-6 |
---|---|
Molecular Formula | C14H13NO2 |
Molecular Weight | 227.26 g/mol |
IUPAC Name | 2-[(1S)-1-isocyanatoethyl]-6-methoxynaphthalene |
Standard InChI | InChI=1S/C14H13NO2/c1-10(15-9-16)11-3-4-13-8-14(17-2)6-5-12(13)7-11/h3-8,10H,1-2H3/t10-/m0/s1 |
Standard InChI Key | VUWNJESDDBBAAE-JTQLQIEISA-N |
Isomeric SMILES | C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)N=C=O |
SMILES | CC(C1=CC2=C(C=C1)C=C(C=C2)OC)N=C=O |
Canonical SMILES | CC(C1=CC2=C(C=C1)C=C(C=C2)OC)N=C=O |
Introduction
Chemical Identity and Structure
Naproxen isocyanate (CAS: 125836-70-6) is formally known as 2-[(1S)-1-isocyanatoethyl]-6-methoxynaphthalene . It is a derivative of naproxen, containing an isocyanate functional group (-N=C=O) in place of the carboxylic acid group present in the parent compound. This substitution dramatically alters the reactivity profile while maintaining the chiral nature of the molecule.
The compound possesses a molecular formula of C₁₄H₁₃NO₂ with a molecular weight of 227.259 g/mol . Its structure incorporates the characteristic 6-methoxynaphthyl backbone found in naproxen, with the isocyanate group positioned at the chiral center. The naphthalene core contributes to the compound's fluorescent properties, which are exploited in its analytical applications.
Physical and Chemical Properties
Naproxen isocyanate exhibits specific physical and chemical characteristics that distinguish it from its parent compound. The following table summarizes its key properties:
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₃NO₂ |
Molecular Weight | 227.259 g/mol |
Density | 1.09 g/cm³ |
Boiling Point | 356.3°C at 760 mmHg |
Flash Point | 159.9°C |
Exact Mass | 227.09500 |
Polar Surface Area (PSA) | 38.66000 |
LogP | 3.24520 |
Vapor Pressure | 2.95E-05 mmHg at 25°C |
Index of Refraction | 1.557 |
These physical properties highlight naproxen isocyanate's relatively high boiling point and moderate lipophilicity (LogP of 3.24520), characteristics important for its applications in analytical chemistry .
Synthesis Methods
The synthesis of naproxen isocyanate involves the transformation of the carboxylic acid group in naproxen to an isocyanate functional group. This conversion typically employs the Curtius rearrangement reaction pathway.
Synthetic Route
The primary synthetic route for producing naproxen isocyanate begins with (S)-naproxen, which undergoes activation with ethyl chloroformate and sodium azide . This process transforms the carboxylic acid to the corresponding isocyanate through the following general steps:
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Activation of the carboxylic acid group of (S)-naproxen
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Formation of an intermediate azide
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Curtius rearrangement to yield the isocyanate product
The resulting product displays high enantiomeric and chemical purity, maintaining the chirality of the starting material . Notably, the direction of optical rotation in naproxen isocyanate is inverse to that of the parent carboxylic acid, an important consideration for chirality-dependent applications .
Alternative Synthetic Approaches
Alternative preparative methods have been documented in the literature. For instance, in one approach, (S)-(6-methoxynaphth-2-yl)-1-ethylamine is prepared through a Curtius reaction of commercial (S)-(+)-naproxen to give isocyanate, followed by hydrolysis . This method provides an indirect route to related compounds and underscores the versatility of naproxen isocyanate as a synthetic intermediate.
Analytical Applications
Naproxen isocyanate has gained significant attention for its applications in analytical chemistry, particularly as a chiral derivatizing agent.
Chiral Derivatization
As a fluorescent chiral derivatizing agent, naproxen isocyanate reacts readily with primary and secondary amines at ambient temperature to yield highly fluorescent ureas . This reactivity forms the basis for its application in the resolution of racemic amines, a critical process in pharmaceutical analysis and development.
The crystalline nature of naproxen isocyanate, coupled with its high enantiomeric and chemical purity and stability, makes it an excellent reagent for creating diastereomeric derivatives that can be efficiently resolved through chromatographic techniques .
Pharmaceutical Analysis
Naproxen isocyanate has been tested for the resolution of racemic amines in various pharmaceutical compounds, including:
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Antiarrhythmic agents
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Beta-adrenergic antagonists
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Calcium channel blockers
The diastereoisomeric derivatives formed through reaction with naproxen isocyanate can be efficiently resolved and separated from side products using both normal and reversed-phase high-performance liquid chromatography (HPLC) . This capability underscores the compound's utility in pharmaceutical quality control and research.
Pharmacokinetic Studies
The sensitivity of naproxen isocyanate makes it suitable for pharmacokinetic studies. Research has demonstrated its application in determining plasma levels of propranolol enantiomers following oral administration of the racemic drug to human volunteers . This application highlights the compound's value in studying the metabolism and distribution of chiral pharmaceuticals in biological systems.
Comparative Analysis with Related Compounds
Understanding naproxen isocyanate's properties in relation to similar compounds provides valuable context for its applications and characteristics.
Comparison with Naproxen
While derived from naproxen, naproxen isocyanate exhibits distinctly different chemical properties and applications. Naproxen is primarily known as a non-steroidal anti-inflammatory drug (NSAID) that inhibits both COX-1 and COX-2 enzymes with IC50 values of 8.72 and 5.15 μM, respectively . In contrast, naproxen isocyanate serves primarily as an analytical reagent rather than a therapeutic agent.
The structural modification from carboxylic acid to isocyanate dramatically alters the reactivity profile, enabling naproxen isocyanate's utility in chiral derivatization chemistry while eliminating the anti-inflammatory properties associated with naproxen.
Comparison with Flunoxaprofen Isocyanate
Naproxen isocyanate shares similarities with flunoxaprofen isocyanate, another chiral derivatizing agent. Both compounds are derived from their respective NSAIDs and function as fluorescent chiral derivatizing agents . The key difference lies in their molecular structure: flunoxaprofen contains a fluorine atom that modifies its electronic properties and potentially its derivatization characteristics.
Research has indicated that both naproxen isocyanate and flunoxaprofen isocyanate can be synthesized through similar pathways and exhibit comparable utility in the resolution of racemic amines . This parallel suggests a broader class of NSAID-derived isocyanates with applications in chiral analysis.
Recent Research Developments
Recent investigations have expanded the applications of naproxen isocyanate beyond traditional chiral analysis. Research published in the Journal of Organic Chemistry has explored the development of 1-(Naphthalen-2′-yl)ethanamine-based Marfey-type derivatives, which incorporate elements of naproxen isocyanate's structure .
These studies highlight the ongoing interest in naproxen isocyanate as both a synthetic intermediate and analytical tool, particularly in the development of new methodologies for chiral discrimination and analysis.
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